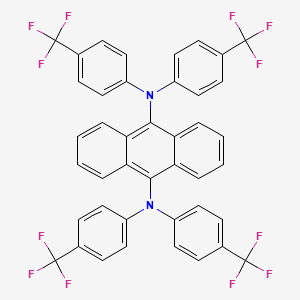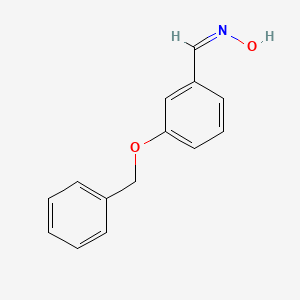
3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with two 1-methyl-3-pyrazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 1-methyl-3-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical and physical properties.
Substitution: The tetrazine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted tetrazine derivatives.
科学的研究の応用
3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry:
Coordination Chemistry: The compound can act as a ligand in coordination complexes, which are useful in catalysis and other chemical processes.
作用機序
The mechanism of action of 3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
3,6-Dichloro-1,2,4,5-tetrazine: A precursor in the synthesis of 3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine.
1,2,4,5-Tetrazine: The parent compound of the tetrazine family.
3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine: A similar compound with pyridyl substituents instead of pyrazolyl groups.
Uniqueness
This compound is unique due to the presence of 1-methyl-3-pyrazolyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other tetrazine derivatives and potentially useful in specialized applications.
特性
分子式 |
C10H10N8 |
|---|---|
分子量 |
242.24 g/mol |
IUPAC名 |
3,6-bis(1-methylpyrazol-3-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H10N8/c1-17-5-3-7(15-17)9-11-13-10(14-12-9)8-4-6-18(2)16-8/h3-6H,1-2H3 |
InChIキー |
ATSLRUNAHSYRMR-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C2=NN=C(N=N2)C3=NN(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)

![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)




![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)

![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)

